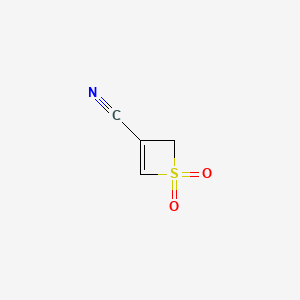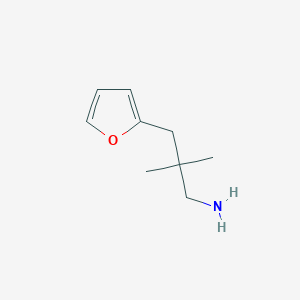
1,4-Dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylicacidhydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylicacidhydrochloride is a chemical compound belonging to the class of 1,4-dihydropyridines
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1,4-Dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylicacidhydrochloride typically involves the Hantzsch pyridine synthesis, a multi-component reaction that combines an aldehyde, a β-keto ester, and ammonia or an ammonium salt. The reaction conditions often include refluxing in ethanol or another suitable solvent, with the addition of catalysts to enhance the reaction rate and yield .
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to ensure consistent quality and high yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions: 1,4-Dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylicacidhydrochloride undergoes various chemical reactions, including:
Reduction: Reduction reactions can modify the functional groups attached to the dihydropyridine ring.
Substitution: Substitution reactions can introduce different substituents into the dihydropyridine ring, altering its chemical properties and biological activities.
Common Reagents and Conditions:
Oxidation: Potassium ferricyanide in an alkaline medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Various halogenating agents and nucleophiles under controlled conditions.
Major Products: The major products formed from these reactions include pyridine derivatives, which have significant applications in pharmaceuticals and other industries .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 1,4-Dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylicacidhydrochloride involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
4,6-Dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile: Known for its biological activity and used in various chemical reactions.
Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate: Studied for its electrochemical properties and applications in organic synthesis.
Uniqueness: 1,4-Dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylicacidhydrochloride stands out due to its specific structural features and the unique combination of biological activities it exhibits.
Eigenschaften
Molekularformel |
C8H10ClNO3 |
|---|---|
Molekulargewicht |
203.62 g/mol |
IUPAC-Name |
1,4-dimethyl-6-oxopyridine-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C8H9NO3.ClH/c1-5-3-7(10)9(2)4-6(5)8(11)12;/h3-4H,1-2H3,(H,11,12);1H |
InChI-Schlüssel |
ILWIXMNMRHIIHG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=O)N(C=C1C(=O)O)C.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Oxa-8-azaspiro[4.5]decan-3-amine](/img/structure/B13589158.png)
![2-(Benzo[b]thiophen-3-yl)ethanethioamide](/img/structure/B13589168.png)



![1-(Benzo[d]thiazol-2-yl)prop-2-en-1-one](/img/structure/B13589187.png)





![2-[(2-Fluorophenyl)sulfanyl]ethan-1-aminehydrochloride](/img/structure/B13589230.png)


